molecular formula C9H7F3N4O B1436945 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1048912-65-7

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B1436945
M. Wt: 244.17 g/mol
InChI Key: LXKZQBOOQAKOEY-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide” is a chemical compound with the molecular formula C9H7F3N4O and a molecular weight of 244.18 . It is also known by the synonym "6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide" . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N4O/c10-9(11,12)5-1-2-7-14-6(8(17)15-13)4-16(7)3-5/h1-4H,13H2,(H,15,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The boiling point of “6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide” is reported to be between 202-203°C . The compound is stored at ambient temperature .

Scientific Research Applications

1. Antituberculosis Agents

  • Results or Outcomes : The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds after 4 weeks of treatment .

2. Synthesis of Trifluoromethylated Imidazo-Fused N Heterocycles

  • Results or Outcomes : The synthesis results in the production of trifluoromethylated imidazo-fused N heterocycles .

3. Anticancer Agents

  • Summary of Application : The phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression, and poor prognosis. Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer .
  • Results or Outcomes : The compounds have shown potential in inhibiting the PI3K signalling pathway, thereby showing promise in the treatment of cancer .

4. Material Science

  • Summary of Application : Imidazopyridine is also useful in material science because of its structural character .
  • Methods of Application : The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .
  • Results or Outcomes : The compounds have shown potential in various applications in material science .

5. Antibacterial and Antifungal Agents

  • Summary of Application : Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial and antifungal drugs .
  • Results or Outcomes : The compounds have shown potential in inhibiting bacterial and fungal growth .

6. Treatment of Alzheimer’s Disease

  • Summary of Application : Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of Alzheimer’s disease .
  • Results or Outcomes : The compounds have shown potential in the treatment of Alzheimer’s disease .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-7-14-6(8(17)15-13)4-16(7)3-5/h1-4H,13H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKZQBOOQAKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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